Cas no 2228350-80-7 (tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate)

Tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate is a specialized organic compound featuring both a Boc-protected piperidine moiety and an aminooxy functional group. This dual functionality makes it a valuable intermediate in organic synthesis, particularly for the preparation of oxime derivatives and other nitrogen-containing compounds. The Boc group provides stability and selective deprotection capabilities, while the aminooxy group enables efficient conjugation with carbonyl compounds. Its well-defined structure ensures high purity and reproducibility in synthetic applications. This compound is particularly useful in pharmaceutical research and materials science, where controlled reactivity and structural versatility are essential. Proper handling under inert conditions is recommended to maintain its integrity.
tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate structure
2228350-80-7 structure
Product Name:tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate
CAS No:2228350-80-7
MF:C14H28N2O3
MW:272.383724212646
CID:6241581
PubChem ID:165835792
Update Time:2025-05-21

tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate
    • tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate
    • EN300-1894945
    • 2228350-80-7
    • Inchi: 1S/C14H28N2O3/c1-11(19-15)7-8-12-6-5-9-16(10-12)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3
    • InChI Key: BDPWBMOASUUZNY-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(CCC(C)ON)C1)=O

Computed Properties

  • Exact Mass: 272.20999276g/mol
  • Monoisotopic Mass: 272.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.8Ų

tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate

tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate, identified by the CAS number 2228350-80-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this molecule incorporates a piperidine ring, a tertiary butyl group, and an aminooxy substituent, making it a valuable compound in both academic research and industrial settings.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced catalytic methods and optimized reaction conditions. The incorporation of the aminooxy group into the piperidine framework has been shown to enhance its reactivity and selectivity in various biochemical assays. This modification not only improves the compound's solubility but also enhances its ability to interact with biological targets, such as enzymes and receptors.

One of the most promising applications of tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate lies in its potential as a drug delivery agent. Researchers have demonstrated that this compound can serve as a carrier for hydrophobic drugs, significantly improving their bioavailability. The unique structure of the molecule allows for efficient encapsulation of drug molecules within its hydrophobic core, while the hydrophilic aminooxy group ensures compatibility with biological systems.

In addition to its role in drug delivery, this compound has also been investigated for its anti-inflammatory properties. Studies conducted in vitro have shown that it exhibits potent inhibitory activity against key inflammatory enzymes, such as cyclooxygenase-2 (COX-2). These findings suggest that it could be developed into a novel therapeutic agent for treating inflammatory diseases, including arthritis and cardiovascular disorders.

The synthesis of tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. The key steps include the formation of the piperidine ring through intramolecular cyclization, followed by functionalization with the tert-butyl and aminooxy groups. Recent optimizations in these steps have significantly improved the yield and purity of the final product, making it more accessible for large-scale production.

Another area of active research involving this compound is its use in polymer chemistry. The presence of both hydrophilic and hydrophobic moieties in its structure makes it an ideal candidate for synthesizing amphiphilic polymers. These polymers have applications in nanotechnology, where they can be used to create self-assembling structures for drug delivery and imaging purposes.

In conclusion, tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate is a versatile compound with immense potential across multiple fields. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, its significance in the chemical and pharmaceutical industries is expected to grow further.

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